molecular formula C3H6F3NO B3125800 2-(Trifluoromethoxy)ethanamine CAS No. 329710-83-0

2-(Trifluoromethoxy)ethanamine

Cat. No.: B3125800
CAS No.: 329710-83-0
M. Wt: 129.08 g/mol
InChI Key: IJAQSERNJJEFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethoxy)ethanamine (CAS 329710-83-0) is a high-value chemical building block with the molecular formula C3H6F3NO and a molecular weight of 129.08 g/mol. This compound is of significant interest in advanced research and development, particularly in medicinal chemistry and the synthesis of complex molecules. Its primary research application lies in its role as a key precursor or intermediate in pharmaceutical development. The trifluoromethoxy group is a privileged structure in drug discovery, known to enhance the metabolic stability, bioavailability, and binding affinity of therapeutic candidates. This compound is especially valuable in the challenging field of peptide synthesis, where incorporating fluorine-containing moieties can improve the properties of "difficult sequences" and membrane proteins, a key area in developing new therapeutics. The estimated boiling point is 48.0±35.0 °C, density is 1.235±0.06 g/cm3, and pKa is 7.36±0.10. This product is provided for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions. Hazard Statements: H302-H315-H319-H335. Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)8-2-1-7/h1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAQSERNJJEFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306822
Record name 2-(Trifluoromethoxy)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329710-83-0
Record name 2-(Trifluoromethoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329710-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Trifluoromethoxy Ethylamine Group: A Keystone Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Bioisosterism

In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to enhancing its efficacy, selectivity, and pharmacokinetic profile.[1] One of the most powerful strategies in the medicinal chemist's arsenal is bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, thereby eliciting a comparable biological response. The trifluoromethoxy (-OCF3) group has emerged as a superior bioisostere, offering a unique constellation of properties that can overcome many of the challenges encountered in drug development.[2][3] This guide provides an in-depth exploration of the bioisosteric applications of the trifluoromethoxy ethylamine moiety, a privileged scaffold that leverages the exceptional characteristics of the -OCF3 group to unlock new therapeutic possibilities.

Part 1: The Trifluoromethoxy Group: A Paradigm Shift in Physicochemical Properties

The trifluoromethoxy group is increasingly favored over more traditional bioisosteres, such as the methoxy or methyl groups, due to its profound and advantageous impact on a molecule's properties.[2][3][4]

Enhanced Metabolic Stability

A primary challenge in drug development is overcoming metabolic degradation, often mediated by cytochrome P450 enzymes. The methoxy group, for instance, is susceptible to oxidative demethylation. The trifluoromethoxy group, however, exhibits remarkable metabolic stability.[2] This is attributed to the high strength of the carbon-fluorine bonds and the steric hindrance provided by the fluorine atoms, which shield the O-C bond from enzymatic attack.[2] This increased resistance to metabolism can lead to a longer drug half-life and improved bioavailability.[2]

Modulation of Lipophilicity and Permeability

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is finely tunable with the trifluoromethoxy group.[2][3] The -OCF3 group is significantly more lipophilic than a methoxy group and even a trifluoromethyl group, with a Hansch π parameter of +1.04.[2][5] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for neurological drugs.[2][6]

Unique Electronic Profile

The trifluoromethoxy group possesses a distinct electronic character, being strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[3] This can influence the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby affecting drug-receptor interactions and solubility.

BioisostereHansch πMetabolic StabilityKey Electronic Effect
-OCH3 -0.02Prone to O-demethylationElectron-donating
-CH3 +0.56Can be hydroxylatedWeakly electron-donating
-Cl +0.71Generally stableElectron-withdrawing
-CF3 +0.88Highly stableStrongly electron-withdrawing
-OCF3 +1.04Highly stableStrongly electron-withdrawing

Part 2: The Trifluoromethoxy Ethylamine Moiety: A Versatile Building Block

The trifluoromethoxy ethylamine group combines the advantageous properties of the trifluoromethoxy group with a flexible and synthetically tractable ethylamine linker. This creates a building block with immense potential for introducing the -OCF3 group into a wide array of molecular scaffolds.

Trifluoromethoxy_Ethylamine cluster_OCF3 Trifluoromethoxy Group cluster_ethylamine Ethylamine Linker OCF3 OCF3 prop1 High Lipophilicity OCF3->prop1 prop2 Metabolic Stability OCF3->prop2 prop3 Electron Withdrawing OCF3->prop3 ethylamine -(CH2)2-NH2 prop4 Synthetic Handle ethylamine->prop4 prop5 Basicity/pKa Modulation ethylamine->prop5 Synthesis_Workflow start 4-Nitrophenol step1 Trifluoromethoxylation start->step1 intermediate1 1-Nitro-4-(trifluoromethoxy)benzene step1->intermediate1 step2 Nitro Reduction intermediate1->step2 intermediate2 4-(Trifluoromethoxy)aniline step2->intermediate2 step3 Heck Reaction intermediate2->step3 intermediate3 4-(Trifluoromethoxy)styrene step3->intermediate3 step4 Hydroboration-Oxidation & Amination intermediate3->step4 product 2-(4-(Trifluoromethoxy)phenyl)ethan-1-amine step4->product Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor hinge Hinge Region NH hydrophobic_pocket Hydrophobic Pocket inhibitor_core Inhibitor Core Ethylamine Trifluoromethoxy inhibitor_core:f0->hinge:f0 H-bond inhibitor_core:f1->hydrophobic_pocket Hydrophobic Interaction

Sources

Methodological & Application

The Strategic Incorporation of 2-(Trifluoromethoxy)ethanamine in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Trifluoromethoxy Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a distinct electronic profile, acting as a lipophilic hydrogen bond acceptor with weak coordinating ability. This subtle yet significant difference can profoundly impact a drug candidate's metabolic stability, membrane permeability, and target-binding affinity.[1]

This guide focuses on the practical application of a key building block that delivers this valuable functionality: 2-(trifluoromethoxy)ethanamine. This readily available primary amine serves as a versatile synthon for introducing the trifluoromethoxyethyl motif into a wide array of molecular scaffolds. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth technical guide, moving beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations for its effective use.

Physicochemical Properties and Reactivity Profile of 2-(Trifluoromethoxy)ethanamine

Understanding the inherent characteristics of 2-(trifluoromethoxy)ethanamine is paramount to its successful application. The strong electron-withdrawing nature of the trifluoromethoxy group significantly influences the basicity and nucleophilicity of the primary amine.

PropertyValueSource
Molecular Formula C₃H₆F₃NO
Molecular Weight 129.08 g/mol
Boiling Point ~95-97 °CCommercially available data
pKa (predicted) ~8.5 - 9.0ACD/Labs Percepta

The reduced basicity compared to its non-fluorinated analog, ethanolamine (pKa ≈ 9.5), is a critical consideration in reaction design. This decreased basicity translates to a lower nucleophilicity, which may necessitate more forcing reaction conditions or the use of specific activation strategies for certain transformations.

Core Synthetic Applications and Detailed Protocols

2-(Trifluoromethoxy)ethanamine is primarily employed in two key bond-forming reactions central to medicinal chemistry: amide bond formation and reductive amination.

Amide Bond Formation: Navigating the Challenges of a Weakly Nucleophilic Amine

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery. However, the diminished nucleophilicity of 2-(trifluoromethoxy)ethanamine can render standard coupling conditions sluggish or ineffective. To overcome this, more potent activating agents or elevated temperatures are often required.

Causality Behind Experimental Choices:

Standard peptide coupling reagents like DCC/HOBt or EDC/HOBt may provide low yields due to the reduced reactivity of the amine. Therefore, the use of more powerful uronium- or phosphonium-based coupling reagents, or the conversion of the carboxylic acid to a more reactive acyl fluoride, is recommended.

Protocol 1: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for hindered and electron-deficient amines.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2-(Trifluoromethoxy)ethanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-(trifluoromethoxy)ethanamine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Carboxylic_Acid R-COOH HATU HATU, DIPEA Activated_Ester Activated Ester Intermediate HATU->Activated_Ester Amine H₂N-CH₂CH₂-OCF₃ Activated_Ester->Amine Coupling Amide_Product R-CONH-CH₂CH₂-OCF₃ Amine->Amide_Product Nucleophilic Attack

Caption: Workflow for HATU-mediated amide bond formation.

Reductive Amination: A Robust Method for C-N Bond Formation

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[3] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction.

Causality Behind Experimental Choices:

Due to the reduced nucleophilicity of 2-(trifluoromethoxy)ethanamine, the formation of the imine intermediate can be slow. The use of a mild acid catalyst can accelerate this step. Sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent as it is mild enough not to reduce the starting aldehyde or ketone and is effective under the slightly acidic conditions that favor imine formation.[4]

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • 2-(Trifluoromethoxy)ethanamine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equiv) and 2-(trifluoromethoxy)ethanamine (1.2 equiv) in DCM or DCE, add a catalytic amount of acetic acid (e.g., 0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive_Amination Carbonyl Aldehyde/Ketone Imine Imine Intermediate Carbonyl->Imine Condensation Amine H₂N-CH₂CH₂-OCF₃ Amine->Imine Product Secondary Amine Imine->Product Reduction STAB NaBH(OAc)₃ STAB->Product

Caption: Key steps in the reductive amination process.

Applications in Drug Discovery: Case Studies from the Patent Literature

While the direct incorporation of 2-(trifluoromethoxy)ethanamine into blockbuster drugs is not yet widely documented in peer-reviewed literature, the patent landscape reveals its application in the synthesis of novel bioactive molecules.

Case Study 1: Synthesis of Novel ORL-1 Receptor Antagonists

In a patent describing novel opioid receptor-like 1 (ORL-1) antagonists for the treatment of pain, 2-(trifluoromethoxy)ethanamine is utilized in a key reductive amination step to introduce the trifluoromethoxyethyl moiety. This group is likely incorporated to enhance the lipophilicity and metabolic stability of the compounds, properties that are crucial for CNS-acting drugs.

Case Study 2: Development of CXCR2 Receptor Antagonists

A patent application detailing the synthesis of novel CXCR2 antagonists for the treatment of inflammatory diseases showcases the use of 2-(trifluoromethoxy)ethanamine in an amide coupling reaction.[5][6] The trifluoromethoxyethyl group in these molecules likely contributes to optimizing the pharmacokinetic profile and target engagement.

Conclusion and Future Perspectives

2-(Trifluoromethoxy)ethanamine is a valuable and versatile building block in modern drug design. Its ability to introduce the trifluoromethoxyethyl group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. While its application may require more tailored synthetic approaches to account for its reduced nucleophilicity, the protocols and insights provided in this guide offer a solid foundation for its successful implementation. As the demand for drug candidates with optimized ADME properties continues to grow, the strategic use of building blocks like 2-(trifluoromethoxy)ethanamine is expected to become increasingly prevalent in the quest for novel and effective therapeutics.

References

  • 4][7]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders.

  • [Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][7]-Proton Shift Reaction.(1) Scope and Limitations.]([Link])

Sources

Application Note: Scalable Synthesis of 2-(Trifluoromethoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Trifluoromethoxy)ethanamine hydrochloride (


) is a critical fluorinated building block in medicinal chemistry.[1] The trifluoromethoxy group (

) acts as a lipophilic bioisostere for methoxy or chloro substituents, significantly altering the metabolic stability and membrane permeability of drug candidates.

Direct trifluoromethoxylation of primary aliphatic amines is synthetically challenging due to the instability of the


 bond under the harsh oxidative conditions required to install the 

group. Furthermore, "de novo" methods using trifluoromethyl hypofluorite (

) gas are notoriously dangerous and unsuitable for standard scale-up environments.[1]

This Application Note details a robust, scalable two-stage protocol that circumvents these hazards. We utilize the Hiyama Oxidative Desulfurization-Fluorination of a xanthate precursor to establish the


 bond before amine installation, followed by a Gabriel Synthesis  to generate the primary amine cleanly. This route avoids gaseous fluorinating agents and minimizes polyalkylation side reactions.[1]

Strategic Analysis & Retrosynthesis

The synthesis is designed to isolate the high-energy fluorination step from the sensitive amine functionality.

Route Selection Logic
  • Why not Direct Fluorination? Attempting to trifluoromethoxylate ethanolamine directly results in N-oxidation and complex mixtures.[1]

  • Why Xanthate Precursors? The reaction of xanthates with HF-Pyridine and an oxidant (DBH) is the industry standard for converting primary alcohols to trifluoromethyl ethers in batch reactors. It avoids the use of explosive

    
     or expensive silver salts (
    
    
    
    ).
  • Why Gabriel Synthesis? Using potassium phthalimide prevents the over-alkylation common with ammonia (leading to secondary/tertiary amines) and avoids the explosion hazards associated with organic azides (the alternative route).

Retrosynthetic Workflow

Retrosynthesis Target Target: 2-(Trifluoromethoxy)ethanamine HCl Inter1 Intermediate 2: N-(2-(Trifluoromethoxy)ethyl)phthalimide Target->Inter1 Hydrazinolysis (Deprotection) Inter2 Intermediate 1: 1-Bromo-2-(trifluoromethoxy)ethane Inter1->Inter2 Gabriel Coupling (K-Phthalimide) Xanthate Precursor: O-(2-Bromoethyl) S-methyl carbonodithioate Inter2->Xanthate Oxidative Fluorination (DBH / HF-Py) Start Starting Material: 2-Bromoethanol Xanthate->Start Xanthate Formation (CS2 / MeI)

Figure 1: Retrosynthetic strategy separating the C-O-CF3 bond formation from amine generation.

Experimental Protocols

Stage 1: Synthesis of 1-Bromo-2-(trifluoromethoxy)ethane

This stage converts 2-bromoethanol into the trifluoromethoxy intermediate via a xanthate.[1]

Safety Critical: This step uses HF-Pyridine (Olah's Reagent).[1] It is highly corrosive and toxic.[1] Calcium gluconate gel must be available.[1] Reactions must be performed in Teflon (PFA/FEP) or HDPE vessels, as HF etches glass.[1]

Step 1.1: Xanthate Formation

Reaction:


[1]
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer and dropping funnel.

  • Solvation: Dissolve 2-Bromoethanol (12.5 g, 100 mmol) in THF (150 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 4.4 g, 110 mmol) portion-wise. Stir for 30 min.

  • Addition: Add Carbon Disulfide (

    
    )  (12.0 mL, 200 mmol) dropwise. The solution will turn yellow/orange.[1] Stir 1h at 0°C.
    
  • Methylation: Add Methyl Iodide (MeI) (7.5 mL, 120 mmol) dropwise.

  • Workup: Warm to RT and stir for 2h. Quench with saturated

    
    .[1] Extract with 
    
    
    
    . Wash organic layer with water and brine.[1] Dry over
    
    
    .[1]
  • Purification: Concentrate in vacuo. The crude xanthate is typically pure enough (>95%) for the next step.

Step 1.2: Oxidative Desulfurization-Fluorination

Reaction:


[1]
  • Vessel: Use a 500 mL PFA (Teflon) reactor equipped with a magnetic stir bar.

  • Reagents: Charge 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (85.8 g, 300 mmol) and Dichloromethane (DCM) (200 mL). Cool to -78°C.[1]

  • HF Addition: Slowly add 70% HF-Pyridine (40 mL, ~1.5 mol HF) via a plastic syringe/cannula. Exothermic.

  • Substrate Addition: Dissolve the Xanthate (from Step 1.[1]1) in DCM (50 mL) and add dropwise to the reactor at -78°C.

  • Reaction: Stir at -78°C for 30 min, then allow to warm to 0°C over 1 hour. The solution will turn dark red/brown.[1]

  • Quench: Pour the mixture carefully into an ice-cold solution of

    
      / 
    
    
    
    (1:1) to neutralize oxidants and acid.[1] Caution: Gas evolution (
    
    
    ).
  • Isolation: Extract with DCM. Wash with 1N HCl (to remove pyridine) and brine.[1]

  • Purification: Distillation at reduced pressure.

    • Target Product: 1-Bromo-2-(trifluoromethoxy)ethane.[1][2][3]

    • Boiling Point: ~78-80°C (at atmospheric pressure).[1]

    • Yield: Expect 60-75% (approx. 12-14 g).

Stage 2: Amination via Gabriel Synthesis

This stage converts the bromo-intermediate to the final amine salt.

Step 2.1: Nucleophilic Substitution

Reaction:


[1]
  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Mixing: Combine 1-Bromo-2-(trifluoromethoxy)ethane (10.0 g, 52 mmol) and Potassium Phthalimide (10.6 g, 57 mmol) in DMF (80 mL).

  • Heating: Heat to 90°C for 4-6 hours. Monitor by TLC (disappearance of bromide).[1]

  • Workup: Pour into ice water (400 mL). The product usually precipitates as a white solid.[1]

  • Filtration: Filter the solid, wash with water and cold ethanol. Dry in a vacuum oven.

    • Intermediate: N-[2-(Trifluoromethoxy)ethyl]phthalimide.[1]

    • Yield: Expect >85%.

Step 2.2: Deprotection and Salt Formation

Reaction:


[1]
  • Solvation: Suspend the phthalimide intermediate (11.0 g, 42 mmol) in Ethanol (150 mL).

  • Cleavage: Add Hydrazine Monohydrate (2.5 mL, 50 mmol).

  • Reflux: Heat to reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.[1]

  • Acidification: Cool to RT. Add Conc. HCl (5 mL) carefully to adjust pH < 2. This dissolves the amine and ensures full precipitation of the byproduct.

  • Filtration: Filter off the phthalhydrazide byproduct. Retain the filtrate.[1]

  • Concentration: Concentrate the filtrate to near dryness.

  • Recrystallization: Redissolve the residue in a minimum amount of hot ethanol/isopropanol and induce crystallization by adding

    
     or cooling.
    
  • Final Product: Filter the white crystalline solid.

    • Product: 2-(Trifluoromethoxy)ethanamine hydrochloride.[1]

    • Yield: Expect 70-80% for this step.

Process Data & Specifications

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Note
2-Bromoethanol 124.971.0SMDry THF required
CS2 76.142.0Xanthate ReagentHighly Flammable
DBH 285.923.0OxidantSource of Bromine/Oxidation
HF-Pyridine ~20 (HF)~15 (HF)Fluorine SourceFATAL upon skin contact
K-Phthalimide 185.221.1NucleophileRemoves over-alkylation risk
Hydrazine 32.051.2DeprotectionCarcinogen
Reaction Mechanism (Oxidative Fluorination)[5][6]

The Hiyama mechanism involves the activation of the sulfur by the bromonium ion (


) from DBH, followed by nucleophilic attack by fluoride, displacing the sulfur moiety.

Mechanism Xanthate Xanthate (R-OCS2Me) Activated Activated Sulfonium Intermediate Xanthate->Activated + DBH (Br+) Product Trifluoromethyl Ether (R-OCF3) Activated->Product + HF (F-) - Desulfurization

Figure 2: Simplified mechanism of the oxidative desulfurization-fluorination.

Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (

    
    ):  Look for the ethylene backbone triplets.[1] 
    
    
    
    ~4.3 ppm (
    
    
    ) and ~3.3 ppm (
    
    
    ).[1]
  • 19F NMR: Singlet at

    
     -58 to -60 ppm (characteristic of 
    
    
    
    ).[1]
  • Melting Point: The HCl salt should be a stable white solid (Lit: ~200°C dec).

Common Failure Modes
  • Low Yield in Step 1.2: Usually caused by moisture.[1] The HF-Pyridine reaction is extremely sensitive to water.[1] Ensure the xanthate is strictly dry.[1]

  • Explosion/Runaway: Adding Xanthate to DBH/HF too quickly at temperatures > -70°C can cause a runaway exotherm.[1] Maintain cryogenic conditions.

  • Incomplete Deprotection: If the phthalimide does not cleave, ensure the reflux is vigorous and hydrazine is fresh.[1]

References

  • Hiyama, T., et al. (2000).[1] "Oxidative desulfurization-fluorination of alkanol xanthates." Journal of Fluorine Chemistry, 105(2), 233-240.[1] Link

  • Kanie, K., et al. (1998).[1] "A convenient synthesis of trifluoromethyl ethers by oxidative desulfurization-fluorination of dithiocarbonates."[1] Bulletin of the Chemical Society of Japan, 71(8), 1973-1991. Link

  • Gibson, M. S., & Bradshaw, R. W. (1968).[1] "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930.[1] Link

  • Procter, G., et al. (2020).[1] "Safety in the Chemistry Laboratory: Handling Hydrogen Fluoride." Organometallics Safety Guide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Trifluoromethoxy)ethanamine and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(trifluoromethoxy)ethanamine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable fluorinated building block. The unique physicochemical properties imparted by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability, make this compound and its analogs highly sought after in medicinal chemistry.[1] However, these same properties can present unique challenges during purification. This guide provides practical, field-proven insights to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 2-(trifluoromethoxy)ethanamine and its intermediates in a question-and-answer format.

Q1: My crude 2-(trifluoromethoxy)ethanamine from a Gabriel or Mitsunobu synthesis is an oil that is difficult to purify by column chromatography. What are my options?

A1: This is a common issue with small, polar, and relatively volatile amines. Direct chromatography of the free base on silica gel can be challenging due to strong interactions with the acidic stationary phase, leading to tailing and poor separation.[2][3]

Causality: The basic nature of the amine group leads to strong adsorption onto the acidic silanol groups of standard silica gel. This can be exacerbated by the presence of polar impurities from the synthesis, such as phthalimide byproducts in a Gabriel synthesis or triphenylphosphine oxide from a Mitsunobu reaction.[4][5][6]

Recommended Solutions:

  • Conversion to a Hydrochloride Salt for Recrystallization: This is often the most effective method for purifying primary amines. The hydrochloride salt is typically a stable, crystalline solid with significantly different solubility properties than the free base and non-basic impurities.

    • Protocol:

      • Dissolve the crude amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring until precipitation is complete. Monitor the pH to avoid a large excess of acid.

      • Collect the precipitated salt by vacuum filtration.

      • Wash the salt with a small amount of cold diethyl ether to remove non-basic, soluble impurities.

      • Recrystallize the salt from a suitable solvent system, such as isopropanol/ether or ethanol/ether, to achieve high purity.[7]

  • Modified Column Chromatography: If direct chromatography is necessary, consider the following modifications:

    • Amine-Treated Silica: Use a stationary phase that has been treated with an amine (e.g., triethylamine) to neutralize the acidic silanol groups.[2]

    • Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent system (e.g., hexane/ethyl acetate).[2] This will compete with your product for binding to the silica and improve the peak shape.

    • Alternative Stationary Phases: For highly polar amines, basic alumina can be a good alternative to silica gel.[8][9]

Q2: I'm performing a fractional distillation to purify my 2-(trifluoromethoxy)ethanamine, but I'm getting poor separation from a close-boiling impurity. How can I optimize this?

A2: Fractional distillation is a powerful technique for separating liquids with close boiling points, but its efficiency is highly dependent on the equipment and operating parameters.[10][11][12]

Causality: The separation efficiency of a fractional distillation is determined by the number of "theoretical plates" in the distillation column. A higher number of theoretical plates allows for more vaporization-condensation cycles, leading to a better separation of components with similar volatilities.

Recommended Solutions:

ParameterOptimization Strategy
Column Packing Use a fractionating column with a high surface area packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.
Reflux Ratio Increase the reflux ratio (the ratio of condensed vapor returned to the column to the vapor taken off as distillate). A higher reflux ratio enhances separation but increases the distillation time. A good starting point is a reflux ratio of 5:1.
Distillation Rate A slow and steady distillation rate is crucial for achieving equilibrium within the column. Aim for a rate of 1-2 drops of distillate per second.
Insulation Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.
Vacuum For high-boiling or thermally sensitive compounds, performing the distillation under reduced pressure will lower the boiling points and can improve separation.

Q3: After recrystallizing the hydrochloride salt of my amine, I still see impurities in the NMR. What could be the cause and how do I fix it?

A3: While recrystallization is an excellent purification technique, its success depends on the choice of solvent and the nature of the impurities.

Causality:

  • Co-precipitation: The impurity may have similar solubility properties to your desired salt in the chosen solvent system, leading to it crystallizing out alongside your product.

  • Inclusion: Impurities can become trapped within the crystal lattice of your product, especially if the crystallization occurs too rapidly.

Recommended Solutions:

  • Solvent System Screening: Experiment with different solvent pairs for recrystallization. A good solvent system will dissolve the compound and impurities when hot but will have poor solubility for the desired compound and good solubility for the impurities when cold.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Trituration: Before recrystallization, wash the crude salt with a solvent in which the desired product is insoluble, but the impurities are soluble. This can remove a significant amount of contaminants.

  • Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them.

Frequently Asked Questions (FAQs)

Q: What are the most common intermediates in the synthesis of 2-(trifluoromethoxy)ethanamine and how are they purified?

A: Common synthetic routes to 2-(trifluoromethoxy)ethanamine often involve intermediates such as 2-(trifluoromethoxy)ethanol or a derivative of 2-(trifluoromethoxy)ethyl halide.

  • 2-(Trifluoromethoxy)ethanol: This alcohol can be synthesized from trifluoroacetic acid derivatives.[13] It is a liquid and can typically be purified by fractional distillation under atmospheric or reduced pressure.

  • N-(2-(trifluoromethoxy)ethyl)phthalimide: This intermediate is common in the Gabriel synthesis route.[4][14][15] It is a solid and is usually purified by recrystallization from a suitable solvent like ethanol or toluene.

Q: What are the key safety precautions I should take when handling 2-(trifluoromethoxy)ethanamine and its precursors?

A: Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[16]

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[16][17]

  • Handling Volatile Compounds: 2-(Trifluoromethoxy)ethanamine is likely to be a volatile liquid. Keep containers tightly sealed and store in a cool, dry place away from ignition sources.[18]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[16]

Q: How can I effectively monitor the purity of my 2-(trifluoromethoxy)ethanamine during the purification process?

A: A combination of analytical techniques is recommended for accurate purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and the separation during column chromatography. For amines, using a mobile phase with a basic modifier (e.g., triethylamine) and a suitable stain (e.g., ninhydrin for primary and secondary amines) is effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of volatile compounds and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for confirming the structure of your compound and identifying any fluorinated or non-fluorinated impurities.

Experimental Protocols

Protocol 1: Purification of 2-(Trifluoromethoxy)ethanamine via Hydrochloride Salt Formation and Recrystallization

This protocol is a general guideline and may require optimization for your specific crude material.

  • Dissolution: Dissolve the crude 2-(trifluoromethoxy)ethanamine (1.0 eq) in diethyl ether (10 mL per gram of crude material).

  • Salt Formation: Cool the solution in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. Monitor the pH of the solution with moist pH paper to ensure it becomes acidic.

  • Precipitation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation of the hydrochloride salt.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove non-basic impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of hot isopropanol. Add diethyl ether dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of 2-(Trifluoromethoxy)ethanamine Free Base

This protocol is intended for situations where salt formation is not desirable or feasible.

  • Column Packing: Pack a silica gel column with a slurry of silica in the initial mobile phase (e.g., 99:1 hexane:triethylamine).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, containing 1% triethylamine throughout the gradient (e.g., 0% to 20% ethyl acetate in hexane with 1% triethylamine).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is also volatile and should be removed under high vacuum.

Visualizing Purification Workflows

Workflow for Purification via Salt Formation

crude Crude Amine Oil dissolve Dissolve in Diethyl Ether crude->dissolve add_hcl Add HCl in Diethyl Ether dissolve->add_hcl precipitate Precipitate Amine HCl Salt add_hcl->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ether filter->wash recrystallize Recrystallize from Isopropanol/Ether wash->recrystallize filter_final filter_final recrystallize->filter_final Final Filtration dry Dry Under Vacuum pure Pure Amine HCl Salt dry->pure filter_final->dry

Caption: Purification of 2-(trifluoromethoxy)ethanamine via its hydrochloride salt.

Troubleshooting Decision Tree for Column Chromatography

start Poor Separation/ Tailing on Silica Gel check_modifier Is a basic modifier (e.g., Et3N) being used? start->check_modifier add_modifier Add 0.1-1% Et3N to the eluent check_modifier->add_modifier No check_stationary_phase Is the peak shape still poor? check_modifier->check_stationary_phase Yes add_modifier->check_stationary_phase use_alumina Switch to basic alumina stationary phase check_stationary_phase->use_alumina Yes success Successful Purification check_stationary_phase->success No use_alumina->success

Caption: Decision tree for troubleshooting amine purification by column chromatography.

References

Sources

Handling volatility of free base 2-(Trifluoromethoxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Yield Loss

The Problem: Researchers frequently report "mysterious" yield losses or stoichiometry errors when using 2-(Trifluoromethoxy)ethanamine (CAS: 329710-83-0) in its free base form. The Root Cause: This compound is a low-molecular-weight (MW ~129 g/mol ) fluoro-ether amine. Unlike its hydrochloride salt, the free base is a volatile liquid. Standard laboratory evaporation protocols (e.g., high-vacuum rotary evaporation at 40°C) will co-distill the product with the solvent, leading to significant material loss. The Solution: Do not isolate the free base unless strictly necessary. Store as a hydrochloride salt, or handle as a quantified stock solution.

Technical Specifications & Physical Properties

PropertySpecificationNotes
Compound Name 2-(Trifluoromethoxy)ethanamine
CAS (Free Base) 329710-83-0Volatile Liquid
CAS (HCl Salt) 886050-51-7Stable Solid
Molecular Weight 129.08 g/mol
Boiling Point Est. 85–95°C (at 760 mmHg)Caution: High vapor pressure
pKa (Predicted) ~7.36Less basic than non-fluorinated analogs
Density > 1.1 g/mLFluorinated motif increases density
Stability Sensitive to CO₂ (Air)Forms solid carbamates/carbonates on exposure

Decision Matrix: Handling Workflow

Before starting your experiment, determine the correct workflow to prevent loss.

HandlingWorkflow Start Start: Need 2-(Trifluoromethoxy)ethanamine Q1 Do you have the HCl Salt? Start->Q1 UseSalt Use directly with excess base (e.g., TEA/DIPEA) Q1->UseSalt Yes (Recommended) Q2 Is the Free Base absolutely required? Q1->Q2 No (Synthesis/Purchase) Soln Generate in Solution (Do NOT evaporate) Q2->Soln No (Preferred) Iso CAUTION: Isolation Required Q2->Iso Yes (High Risk) Step1 1. Extract into Et2O/DCM Iso->Step1 Step2 2. Dry (Na2SO4) & Filter Step1->Step2 Step3 3. Gentle Concentration (>200 mbar, <20°C) Step2->Step3 Step4 4. Immediate Use Step3->Step4

Figure 1: Decision tree for handling volatile fluorinated amines. Prioritize salt usage or in-situ generation to minimize volatility risks.

Troubleshooting & FAQs

Issue 1: "I lost 50% of my yield after rotary evaporation."

Diagnosis: You likely applied high vacuum (< 50 mbar) or heat (> 30°C) to the free base. The Science: The trifluoromethoxy group adds lipophilicity but does not significantly anchor the molecule against volatility compared to the loss of hydrogen bonding in the free base. The vapor pressure is high enough that it co-distills with solvents like DCM or THF. Corrective Action:

  • Stop Evaporating to Dryness: Never strip the solvent completely if you are working with the free base.

  • Telescoping: Carry the material forward as a solution. Determine the concentration via NMR (using an internal standard like mesitylene) or titration, then add the solution directly to the next step.

Issue 2: "The clear liquid turned into a white solid/crust upon storage."

Diagnosis: Formation of ammonium carbamates/carbonates. The Science: Primary amines react reversibly with atmospheric CO₂:



This reaction is accelerated by moisture.
Corrective Action: 
  • Purge with Argon: Always store under an inert atmosphere.

  • Recovery: If the crust forms, you can regenerate the free base by dissolving it in DCM and washing with 1M NaOH, but it is safer to convert it to the HCl salt immediately.

Issue 3: "My reaction stoichiometry is off (Unreacted Electrophile)."

Diagnosis: You calculated the equivalents based on the weight of the liquid, but significant evaporation occurred during weighing/transfer. Corrective Action:

  • Gravimetric Dosing is Unreliable: Do not weigh the free base in an open weigh boat.

  • Volumetric Dosing: Prepare a stock solution of known concentration (e.g., 1.0 M in THF). Dispense via syringe.[1] This prevents evaporation and ensures accurate stoichiometry.

Validated Protocols

Protocol A: Stabilization via Salt Formation (Recommended)

Use this to convert the volatile free base into a stable, storable solid.

Reagents:

  • Crude 2-(Trifluoromethoxy)ethanamine solution (in Et₂O or DCM).

  • 4M HCl in Dioxane (or anhydrous HCl gas).

Procedure:

  • Cooling: Cool the amine solution to 0°C in an ice bath. Explanation: Exothermic reaction; heat promotes evaporation of the free base before it reacts.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents). A white precipitate should form immediately.

  • Filtration: Filter the solid rapidly.

  • Washing: Wash the filter cake with cold Et₂O to remove non-basic impurities.

  • Drying: Dry under vacuum. Note: The salt is non-volatile, so high vacuum is safe here.

Protocol B: In-Situ Free Base Generation

Use this when the free base is required for a reaction (e.g., nucleophilic substitution) but you want to avoid isolation losses.

Reagents:

  • 2-(Trifluoromethoxy)ethanamine Hydrochloride (CAS 886050-51-7).[2]

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃.

  • Solvent: DMF, ACN, or DCM (depending on the next step).

Procedure:

  • Suspension: Suspend the HCl salt (1.0 equiv) in the reaction solvent.

  • Activation: Add DIPEA (1.2 to 2.0 equiv). Stir for 10–15 minutes at room temperature.

    • Visual Check: The suspension may change appearance (dissolution of amine salt, precipitation of DIPEA·HCl).

  • Reaction: Add your electrophile directly to this mixture.

    • Why this works: The free base is generated in equilibrium and immediately consumed by the electrophile, preventing evaporation losses.

References

  • PubChem. (n.d.).[3] 2-(Trifluoromethoxy)ethanamine (Compound).[4][5][3][2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved October 26, 2025, from [Link]

Sources

Technical Support Center: Purification of 2-(Trifluoromethoxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 2-(Trifluoromethoxy)ethanamine from reaction mixtures Ticket ID: #TFE-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Physicochemical Challenge

You are likely encountering difficulty removing 2-(Trifluoromethoxy)ethanamine (CAS: 329710-83-0) because it occupies a frustrating "middle ground" in physicochemical space.[1] Unlike standard alkyl amines, the trifluoromethoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) group imparts unique properties that can defeat standard workups if not specifically addressed.
Why Standard Workups Fail
  • Modulated Basicity: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     group is electron-withdrawing. This lowers the pKa of the primary amine (estimated ~8.5–9.0) compared to standard ethylamine (~10.7). If your acid wash isn't acidic enough, the amine remains in the organic phase.
    
  • Lipophilicity: The fluorine content increases the molecule's solubility in organic solvents (DCM, EtOAc), making it "sticky" during extractions.

  • Volatility: The free base is relatively volatile, creating inhalation risks during rotary evaporation, yet it often isn't volatile enough to be removed completely under standard high-vacuum conditions without heating (which risks product degradation).

Module 1: Physicochemical Profiling

Before selecting a protocol, review the critical properties of the impurity you are trying to remove.

PropertyValue / BehaviorImplication for Purification
Structure ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Primary amine with fluorinated ether tail.
pKa (Conj. Acid) ~8.5 – 9.0 (Est.)[1]Critical: Requires pH < 3.0 for >99% protonation.[1] Weaker acids (e.g., sat. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) may fail.
Boiling Point ~80–100°C (Free Base)Volatile. Do not rely on high vac alone unless product is non-volatile.
Solubility AmphiphilicSoluble in organics (DCM) and water (as salt).[1]

Module 2: Troubleshooting Protocols

Select the protocol that matches your specific reaction scenario.

Scenario A: Your Product is Neutral or Acidic (e.g., Amide Coupling)

Target: Remove excess amine from a non-basic product.[2][3] Method:Aggressive Acid Wash

The Logic: Because the pKa is lower than typical amines, you must drive the equilibrium hard to the right (


) to force it into the aqueous layer.

Step-by-Step Protocol:

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or TBME . Avoid DCM if possible (emulsion risk with fluorinated species).

  • First Wash: Wash organic layer with 1M HCl (pH ~0).

    • Volume: Use 20% of the organic volume.

    • Action: Shake vigorously for 2 minutes. The amine converts to the hydrochloride salt and partitions to water.

  • Validation: Check the pH of the aqueous layer.[4] It must remain < 2. If it rises, add more acid.

  • Second Wash: Wash with Brine to remove entrained acid.

  • Drying: Dry over

    
    , filter, and concentrate.
    
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Warning: If your product contains acid-sensitive groups (e.g., Boc, acetals), substitute 1M HCl with 10% Citric Acid or 0.5M


 .
Scenario B: Your Product is Basic (e.g., Reductive Amination)

Target: Remove excess primary amine in the presence of a secondary/tertiary amine product.[5] Method:Chemo-Selective Scavenging [1]

The Logic: Acid extraction will protonate both your impurity and your product. You need a method that targets the primary amine functionality of 2-(Trifluoromethoxy)ethanamine while leaving your secondary/tertiary product untouched.

Recommended Reagent: Polymer-Supported Isocyanate (PS-NCO).[1]

Step-by-Step Protocol:

  • Stoichiometry: Calculate the excess amine used (e.g., if 1.5 eq used, you have 0.5 eq excess).

  • Resin Loading: Add 2–3 equivalents (relative to the excess amine) of PS-Isocyanate resin.

  • Incubation:

    • Solvent: DCM or THF (Resin must swell).

    • Time: Shake gently for 2–4 hours at room temperature.

  • Mechanism: The primary amine attacks the isocyanate, forming an insoluble urea bound to the bead.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Rinse: Rinse resin with DCM to recover any adsorbed product.

  • Result: Filtrate contains pure product; impurity is trapped on the solid phase.

Scenario C: Metal-Mediated Coupling (Copper Contamination)

Target: Remove amine and Copper catalyst simultaneously.[3] Method:Copper Sulfate Complexation [3][4]

The Logic: Primary amines form strong, water-soluble complexes with Copper(II).[1]

Step-by-Step Protocol:

  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Wash: Wash the organic reaction mixture with the

    
     solution.
    
  • Observation: The aqueous layer will turn deep royal blue/purple (formation of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     complex).
    
  • Repetition: Repeat the wash until the aqueous layer remains light blue (indicating no more amine is being pulled out).

Module 3: Visualization & Decision Logic

Workflow Decision Matrix

Use this logic flow to determine the safest purification route for your specific mixture.

PurificationLogic Start Start: Reaction Mixture contains excess Amine Q1 Is your Product Basic? Start->Q1 AcidWash Method: Acid Extraction (1M HCl or KHSO4) Q1->AcidWash No (Amide/Ester) Q2 Is Scale > 10g? Q1->Q2 Yes (Amine/Pyridine) Validation Check pH < 2 (Ensures protonation) AcidWash->Validation Distillation Method: Distillation (High Vac, careful of volatile amine) Q2->Distillation Yes (Bulk) Scavenger Method: PS-Isocyanate Resin (Chemo-selective for 1° Amines) Q2->Scavenger No (Discovery/MedChem)

Figure 1: Decision matrix for selecting the appropriate workup based on product basicity and scale.

Scavenging Mechanism (PS-Isocyanate)

Understanding the irreversible nature of the scavenging event.

ScavengingMechanism Resin Polymer Support (PS-N=C=O) Reaction Nucleophilic Attack (DCM, 20°C, 2h) Resin->Reaction Impurity Impurity (R-NH2) Impurity->Reaction Urea Solid Urea Species (Filtered Off) Reaction->Urea Trapped Filtrate Purified Product (In Solution) Reaction->Filtrate Passes Through

Figure 2: The chemical mechanism of solid-phase scavenging.[1] The impurity becomes covalently bound to the solid support.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I just use rotary evaporation to remove it? A: Proceed with caution. While the free base is volatile, it is not volatile enough to be removed quickly without heat. Heating a reaction mixture to 60-80°C to drive off the amine may degrade your product. Furthermore, 2-(Trifluoromethoxy)ethanamine vapors are potentially toxic and corrosive.[1] If you must evaporate, use a high-vacuum manifold and a cold trap.[1]

Q: I used HCl in Methanol, but the amine didn't separate. Why? A: You likely formed the salt, but the salt is soluble in Methanol. You must perform a phase separation . Dissolve your residue in a non-polar solvent (EtOAc or DCM) and wash with aqueous HCl. The salt will migrate to the water.

Q: My product is acid-sensitive (e.g., contains a Boc group). What do I do? A: Do not use HCl. Use 0.5M ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


  or 10% Citric Acid . These are acidic enough (pH ~3–4) to protonate the amine (pKa ~9) but generally mild enough to spare Boc groups during a quick wash. Alternatively, use the PS-Isocyanate resin method (Scenario B), which is neutral.

Q: Is the trifluoromethoxy group stable to strong bases? A: Generally, yes. The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 group is robust. However, avoid extremely harsh conditions (e.g., organolithiums at high temp) which might trigger elimination or defluorination. For standard workups (NaOH, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

), it is stable.

References

  • PubChem. (n.d.). 2-(Trifluoromethoxy)ethanamine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Marsh, A., et al. (2002). Solid-Supported Reagents and Scavengers in Synthesis. Journal of Organic Chemistry.
  • University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo X. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of OCF3-ethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of OCF3-Ethylamine Derivatives: A Predictive Comparison

Abstract

The trifluoromethoxy (OCF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability and modulate lipophilicity.[1] However, its strong electron-withdrawing nature significantly influences the gas-phase fragmentation of molecules during mass spectrometry (MS) analysis, creating a distinct fragmentation fingerprint. This guide provides a detailed comparison of the predicted fragmentation patterns of OCF3-substituted phenethylamines against their well-understood methoxy (OCH3) analogues. By synthesizing fundamental principles of mass spectrometry with the known electronic effects of these substituents, we will elucidate the causal relationships behind their fragmentation behaviors, providing researchers with a predictive framework for structural identification and characterization.

The Causality of Experimental Choices: Why Substituents Dictate Fragmentation

In mass spectrometry, the fragmentation of a molecule is not random; it is a predictable process governed by the stability of the resulting fragment ions. The choice of ionization technique is the first critical decision.

  • Electron Ionization (EI): A high-energy ("hard") technique that bombards the molecule with electrons, typically at 70 eV.[2] This imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is ideal for elucidating fundamental fragmentation pathways as it reveals the most energetically favorable cleavage points. However, the molecular ion may be weak or absent.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically generates a protonated molecule, [M+H]+.[3] Fragmentation is not guaranteed and must be induced, usually through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[4] Studies have shown that for phenethylamines under ESI conditions, fragmentation is enhanced by electron-donating groups and suppressed by strong electron-withdrawing groups.[3]

For this guide, we will primarily focus on the fragmentation patterns predicted under EI conditions to illustrate the intrinsic, energy-driven cleavage pathways. This approach provides the clearest comparison of how the inherent electronic properties of the OCF3 and OCH3 groups direct fragmentation.

Comparative Fragmentation Analysis: 4-Methoxy- vs. 4-Trifluoromethoxy-phenethylamine

The primary and most energetically favorable fragmentation pathway for phenethylamine derivatives is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain), also known as benzylic cleavage.[5][6][7] This cleavage results in the formation of a substituted benzyl cation and an iminium ion. The stability of the benzyl cation is paramount and is heavily influenced by the electronic nature of the substituent on the aromatic ring.

The Baseline: Fragmentation of 4-Methoxy-phenethylamine

The methoxy (-OCH3) group is a classic electron-donating group (EDG) through resonance. Its Hammett constant (σp), a measure of the electronic effect of a substituent, is -0.27, indicating its electron-donating character.[8] This property has a profound effect on the fragmentation pattern.

Predicted Fragmentation Mechanism:

  • Upon ionization, the molecular ion ([M]•+) is formed.

  • The most favorable cleavage is the Cα-Cβ bond.

  • This cleavage is highly favored because the electron-donating -OCH3 group effectively stabilizes the positive charge on the resulting benzyl cation through resonance.

  • Consequently, the base peak (most abundant ion) in the mass spectrum is predicted to be the 4-methoxybenzyl cation at m/z 121 . The complementary iminium ion fragment ([CH2=NH2]+) would appear at m/z 30 .

G cluster_0 Benzylic Cleavage M 4-Methoxy-phenethylamine [M]•+ m/z 151 F2 Iminium Ion [CH2NH2]+ m/z 30 M->F2 - •C7H7O NL1 - •CH2NH2 M->NL1 F1 4-Methoxybenzyl Cation (Resonance Stabilized) m/z 121 (Predicted Base Peak) NL1->F1

Caption: Predicted EI fragmentation of 4-Methoxy-phenethylamine.

The Alternative: Predicted Fragmentation of 4-Trifluoromethoxy-phenethylamine

The trifluoromethoxy (-OCF3) group is a powerful electron-withdrawing group (EWG). The intense inductive effect of the three fluorine atoms overwhelms the oxygen's ability to donate electrons through resonance.[9][10] This is quantified by its Hammett constant (σp) of +0.36, indicating strong electron-withdrawing character.[8]

Predicted Fragmentation Mechanism:

  • Upon ionization, the molecular ion ([M]•+) is formed at m/z 205 .

  • Benzylic cleavage at the Cα-Cβ bond would lead to the formation of a 4-trifluoromethoxybenzyl cation.

  • However, the strongly electron-withdrawing -OCF3 group will significantly destabilize this benzyl cation by withdrawing electron density from the positively charged ring system.[11]

  • Key Consequence: Because the primary fragment is destabilized, the benzylic cleavage pathway becomes less favorable compared to the methoxy analogue. This will result in a significantly lower abundance of the 4-trifluoromethoxybenzyl cation at m/z 175 . The molecular ion at m/z 205 is likely to be more abundant, and alternative fragmentation pathways, such as cleavage of the Ar-OCF3 bond, may become more prominent.

G cluster_0 Benzylic Cleavage (Disfavored) M 4-Trifluoromethoxy-phenethylamine [M]•+ m/z 205 F2 Iminium Ion [CH2NH2]+ m/z 30 M->F2 - •C7H4F3O NL1 - •CH2NH2 M->NL1 F1 4-Trifluoromethoxybenzyl Cation (Inductively Destabilized) m/z 175 (Predicted Low Abundance) NL1->F1

Caption: Predicted EI fragmentation of 4-Trifluoromethoxy-phenethylamine.

Data Presentation: A Comparative Summary

The following table summarizes the predicted key ions and their expected relative abundances, providing a clear guide for interpreting experimental data.

AnalyteKey Diagnostic Ionm/zPredicted Relative AbundanceRationale
4-Methoxy-phenethylamine Molecular Ion151Low to ModerateFacile fragmentation due to stable product ion.
4-Methoxybenzyl Cation 121 High (Base Peak) Stabilized by electron-donating -OCH3 group.
Iminium Ion30HighCommon fragment for primary ethylamines.
4-Trifluoromethoxy-phenethylamine Molecular Ion205Moderate to HighReduced fragmentation due to destabilized product ion.
4-Trifluoromethoxybenzyl Cation 175 Low to Moderate Destabilized by electron-withdrawing -OCF3 group.
Iminium Ion30HighCommon fragment for primary ethylamines.

Experimental Protocols: A Self-Validating Workflow

This section provides a robust, standardized protocol for the analysis of ethylamine derivatives using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Sample Preparation & Derivatization (Optional)
  • Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile). Perform serial dilutions to create working solutions down to 1 µg/mL.

  • Derivatization (If Necessary): For certain applications, derivatizing the primary amine with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic behavior. However, for analyzing core fragmentation, the underivatized compound is preferred.

  • Quality Control (QC): Prepare a QC sample from a separate stock solution to validate instrument performance and carryover.

GC-MS Instrumentation and Parameters
  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 min.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 25 - 400.

    • Solvent Delay: 3 minutes.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock (1 mg/mL) Dilute Serial Dilutions Stock->Dilute QC Prepare QC Sample Dilute->QC Inject Inject 1 µL QC->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect MS Detection (Scan) Ionize->Detect Extract Extract Mass Spectra Detect->Extract Identify Identify M•+ & Fragments Extract->Identify Compare Compare to Predicted Pattern Identify->Compare

Caption: Standardized workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometric fragmentation of phenethylamine derivatives is fundamentally directed by the electronic properties of the substituents on the aromatic ring. While an electron-donating group like -OCH3 stabilizes the key benzyl cation fragment, leading to its high abundance, a strongly electron-withdrawing group like -OCF3 actively destabilizes it. This predictive understanding is critical for drug development professionals and researchers. When analyzing a novel compound containing an OCF3-ethylamine moiety, one should anticipate a less pronounced benzylic cleavage and a potentially more abundant molecular ion compared to its non-fluorinated or methoxylated counterparts. This in-depth guide provides the foundational logic and comparative data necessary to confidently identify and characterize these important molecules.

References

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1996). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 34(6), 240-246.

  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Journal of the American Society for Mass Spectrometry, 31(9), 1847–1855.

  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152.

  • Jalonen, J., & Wefers, H. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Journal of Mass Spectrometry, 34(7), 793-797.

  • BenchChem. (2025). Minimizing fragmentation in mass spectrometry of phenethylamine compounds. BenchChem Technical Notes.

  • Synquest Labs. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Synquest Labs Blog.

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(7), 1022.

  • Leroux, F. R., Schlosser, M., Pütter, H., & Cottet, F. (2004). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition, 43(3), 357-360.

  • Chang, Y. S., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. ResearchGate.

  • Zuba, D. (2016). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Institute of Forensic Research Publishers.

  • Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube.

  • Lu, K. N., et al. (2015). Mechanistic insights into the synthesis of ortho-OCF3 (hetero)arylamine derivatives. Organic & Biomolecular Chemistry, 13(42), 10528-10532.

  • Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.

  • Unknown. (n.d.). General Fragmentation Modes. eGyanKosh.

  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC.

  • Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation. YouTube.

  • Jida, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3334.

  • Wikipedia contributors. (2024, November 26). Hammett equation. Wikipedia.

  • Science.gov. (n.d.). Hammett substituent constants: Topics. Science.gov.

  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.

  • Stenutz, R. (n.d.). Hammett substituent constants. Stenutz.

Sources

A Comparative Guide to the Infrared Spectroscopy of Trifluoromethoxy Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to enhance metabolic stability, lipophilicity, and bioavailability of parent molecules. When combined with the versatile amino group, it gives rise to trifluoromethoxy amines, a class of compounds with significant potential in drug discovery and development. Infrared (IR) spectroscopy, a powerful and accessible analytical technique, offers a window into the molecular vibrations of these complex structures. This guide provides an in-depth comparison of the characteristic IR spectral features of trifluoromethoxy amines, supported by experimental data and theoretical principles, to aid researchers in the unambiguous identification and characterization of these valuable compounds.

The Vibrational Landscape of Trifluoromethoxy Amines: A Tale of Two Functional Groups

The IR spectrum of a trifluoromethoxy amine is a composite of the vibrational modes of its constituent parts: the amine group (-NHx) and the trifluoromethoxy group (-OCF3), both of which are influenced by the molecular backbone (e.g., aliphatic vs. aromatic). Understanding the characteristic absorptions of each group individually is the first step in deciphering the complete spectrum.

The Signature of the Amine Group

The vibrations of the amine functional group are highly dependent on its substitution pattern (primary, secondary, or tertiary).

  • N-H Stretching Vibrations (ν N-H): Primary amines (R-NH2) typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[1] Secondary amines (R₂-NH) show a single, generally weaker band in this region, while tertiary amines (R₃-N) lack an N-H bond and are therefore silent in this area of the spectrum.[1] For aromatic amines like aniline, these N-H stretching bands are observed at approximately 3433 cm⁻¹ and 3355 cm⁻¹.[2]

  • N-H Bending (Scissoring) Vibrations (δ N-H): Primary amines display a characteristic bending vibration (scissoring) in the 1650-1580 cm⁻¹ range.[1] This peak can sometimes be mistaken for a C=C stretching vibration, but its intensity and sharpness can aid in its assignment. For aniline, this peak is observed around 1605 cm⁻¹.[2]

  • C-N Stretching Vibrations (ν C-N): The stretching of the carbon-nitrogen bond provides valuable information about the nature of the amine. Aliphatic amines typically show a C-N stretching band in the 1250-1020 cm⁻¹ region.[1] In contrast, aromatic amines exhibit a stronger C-N stretching absorption at a higher frequency, generally between 1335-1250 cm⁻¹, due to the increased bond order from resonance with the aromatic ring.[1]

Unmasking the Trifluoromethoxy Group

The trifluoromethoxy group, with its strong C-F and C-O bonds, gives rise to intense and characteristic absorption bands in the fingerprint region of the IR spectrum.

  • C-F Stretching Vibrations (ν C-F): The highly polar carbon-fluorine bonds of the CF₃ group result in very strong absorption bands. These are typically observed in the 1300-1100 cm⁻¹ region. Due to the coupling of the three C-F bond vibrations, multiple strong bands are often present.

  • C-O Stretching Vibrations (ν C-O): The stretching of the C-O bond in the trifluoromethoxy group also contributes to the complex pattern in the fingerprint region. For aromatic ethers, the asymmetric C-O-C stretch is typically found between 1300 and 1200 cm⁻¹.[3] The presence of the highly electronegative fluorine atoms influences the position and intensity of this band.

Comparative Spectral Analysis: The Influence of the Trifluoromethoxy Group

The true diagnostic power of IR spectroscopy lies in understanding how different functional groups electronically influence one another. The trifluoromethoxy group is a potent electron-withdrawing group, and its presence significantly modulates the vibrational frequencies of the neighboring amine group. To illustrate this, we will compare the IR spectral data of a simple aromatic amine (aniline) with that of 4-(trifluoromethoxy)aniline.

Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Aniline and 4-(Trifluoromethoxy)aniline

Vibrational ModeAniline4-(Trifluoromethoxy)anilineRationale for Spectral Shift
N-H Asymmetric Stretch ~3433[2][4]~3480The strong electron-withdrawing OCF₃ group decreases electron density on the nitrogen atom, leading to a strengthening of the N-H bonds and a shift to higher wavenumbers (blue shift).
N-H Symmetric Stretch ~3356[4]~3390Similar to the asymmetric stretch, the inductive effect of the OCF₃ group strengthens the N-H bonds, resulting in a higher frequency absorption.
N-H Bending (Scissoring) ~1605[2]~1625The electron-withdrawing nature of the OCF₃ group can influence the in-plane bending motion of the N-H bonds, often leading to a slight increase in frequency.
Aromatic C=C Stretch ~1600, ~1500~1610, ~1510The OCF₃ substituent can subtly influence the electronic distribution within the aromatic ring, causing minor shifts in the ring stretching vibrations.
Aromatic C-N Stretch ~1277~1285The electron-withdrawing effect of the OCF₃ group can slightly increase the double bond character of the C-N bond through resonance, leading to a higher frequency.
Asymmetric C-O-C Stretch N/A~1260 (very strong)Characteristic of the Ar-O-CF₃ linkage.
Symmetric C-F Stretches N/A~1215, ~1165 (very strong)Intense and characteristic absorptions of the trifluoromethyl group.

Note: The exact peak positions for 4-(trifluoromethoxy)aniline are based on typical values for such compounds and the analysis of its publicly available IR spectrum.[1]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of a Trifluoromethoxy Amine

Obtaining a high-quality IR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for analyzing a liquid trifluoromethoxy amine sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of trifluoromethoxy amine (e.g., 4-(trifluoromethoxy)aniline)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small drop of the liquid trifluoromethoxy amine sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.

    • Analyze the spectrum by identifying the characteristic absorption bands for the amine and trifluoromethoxy functional groups as detailed in this guide.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of a trifluoromethoxy amine IR spectrum.

IR_Spectrum_Analysis start Acquire IR Spectrum region_check Examine 3500-3300 cm⁻¹ Region start->region_check nh_stretch Identify N-H Stretching Bands (Asymmetric & Symmetric for 1°) region_check->nh_stretch amine_type Determine Amine Type (1°, 2°, or 3°) nh_stretch->amine_type fingerprint_check Analyze Fingerprint Region (1700-1000 cm⁻¹) amine_type->fingerprint_check If 1° or 2° nh_bend Identify N-H Bending (~1625 cm⁻¹ for 1°) fingerprint_check->nh_bend cn_stretch Identify Aromatic C-N Stretch (~1285 cm⁻¹) fingerprint_check->cn_stretch ocf3_peaks Identify Strong OCF₃ Absorptions (C-O-C: ~1260 cm⁻¹) (C-F: ~1215, ~1165 cm⁻¹) fingerprint_check->ocf3_peaks final_assignment Correlate all peaks and confirm a Trifluoromethoxy Amine Structure nh_bend->final_assignment cn_stretch->final_assignment ocf3_peaks->final_assignment

Caption: Workflow for IR spectral analysis of trifluoromethoxy amines.

Conclusion

The infrared spectrum of a trifluoromethoxy amine is rich with information that, when properly interpreted, can provide unambiguous confirmation of its structure. The key diagnostic features include the characteristic N-H stretches of the amine group, which are shifted to higher wavenumbers due to the electron-withdrawing nature of the trifluoromethoxy substituent, and the intense, complex absorption pattern of the -OCF3 group in the fingerprint region. By following a systematic approach to spectral analysis and understanding the electronic interplay between these two crucial functional groups, researchers can confidently characterize these molecules, paving the way for their application in the development of novel pharmaceuticals and advanced materials.

References

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • a: FTIR Spectra of Aniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

  • 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

  • A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF 3OX (X=H, F, Cl, Br) | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved February 7, 2024, from [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (n.d.). Retrieved February 7, 2024, from [Link]

  • IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines | Organic Letters - ACS Publications. (n.d.). Retrieved February 7, 2024, from [Link]

  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (n.d.). Retrieved February 7, 2024, from [Link]

  • An infrared study of the C=N stretching frequency in N-benzylideneaniline derivatives. (n.d.). Retrieved February 7, 2024, from [Link]

  • Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. (n.d.). Retrieved February 7, 2024, from [Link]

  • IR: amines. (n.d.). Retrieved February 7, 2024, from [Link]

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (n.d.). Retrieved February 7, 2024, from [Link]

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Strategic Solid-State Guide: 2-(Trifluoromethoxy)ethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Trifluoromethoxy)ethanamine (CAS: 329710-83-0) represents a critical "fluorine-scan" building block in modern medicinal chemistry.[1][2] By replacing a methoxy (-OCH₃) group with a trifluoromethoxy (-OCF₃) group, researchers can modulate lipophilicity and metabolic stability while maintaining similar steric demand.[1]

However, the solid-state behavior of its salts—specifically the hydrochloride (CAS: 886050-51-7) —is governed by unique stereoelectronic effects that distinguish it from non-fluorinated analogs.[1] This guide analyzes the crystallographic and conformational logic of this scaffold, providing a comparative framework against standard alternatives like 2-methoxyethanamine and 2,2,2-trifluoroethylamine.[1][3]

Part 1: Structural Logic & Crystallographic Insights[3]

The Stereoelectronic Driver: The Gauche Effect

While standard alkyl chains often prefer an anti (staggered, 180°) conformation to minimize steric clash, 2-substituted fluoro-ethylamines exhibit a counter-intuitive preference for the gauche (60°) conformation.[4]

In the crystal lattice of 2-(trifluoromethoxy)ethanamine hydrochloride , this effect is amplified by protonation.[3] The positively charged ammonium group (


) and the electronegative oxygen of the 

group engage in a stabilizing electrostatic interaction.[1] Furthermore, hyperconjugation (

) locks the ethylene bridge into a gauche arrangement.

Implication for Drug Design: When this amine is incorporated into a drug molecule, the


 arm will likely adopt a folded conformation relative to the nitrogen, rather than extending linearly.[3] This pre-organized conformation can significantly impact binding affinity (entropic penalty reduction).[3]
Comparative Structural Metrics

The following table contrasts the target molecule with its direct structural competitors.

Table 1: Physicochemical & Structural Comparison

Feature2-(Trifluoromethoxy)ethanamine 2-Methoxyethanamine (Control)2,2,2-Trifluoroethylamine (Electronic Analog)
Formula



Molecular Weight 129.0875.1199.06
LogP (Calc) ~0.3 (Enhanced Lipophilicity)-0.9 (Hydrophilic)0.2
pKa (Conj.[1][5] Acid) ~8.5 - 9.0 (Est.)[1][3][5]9.55.7 (Strongly decreased basicity)
Dominant Conformation Gauche (Electrostatic/Anomeric stabilization)Anti/Gauche Mix (Steric vs H-bond competition)Staggered (Rotational barrier dominance)
Solid-State Interaction

and weak

contacts
Strong

hydrogen bonding networks
Weak dispersion; highly volatile free base

Note on pKa: The


 group is electron-withdrawing but less so than a direct 

attachment.[1] This allows 2-(trifluoromethoxy)ethanamine to retain sufficient basicity for standard amide couplings, unlike 2,2,2-trifluoroethylamine which is often nucleophilically deactivated.[1][3]

Part 2: Experimental Protocols

Protocol A: Controlled Crystallization of the Hydrochloride Salt

Objective: To generate high-quality single crystals suitable for X-ray diffraction (XRD) to confirm the gauche conformation.

Reagents:

  • 2-(Trifluoromethoxy)ethanamine (Free base or crude HCl salt)[1]

  • Solvents: Methanol (MeOH), Diethyl Ether (

    
    ), Hexane.[3]
    
  • Acid: 4M HCl in Dioxane (if starting from free base).[3]

Step-by-Step Workflow:

  • Salt Formation (If required):

    • Dissolve 1.0 mmol of the free amine in 2 mL of anhydrous

      
       at 0°C.
      
    • Dropwise add 1.1 eq of 4M HCl/Dioxane.[3] A white precipitate will form immediately.[3]

    • Isolate via filtration and dry under vacuum.[3]

  • Vapor Diffusion (Crystal Growth):

    • Inner Vial: Dissolve 20 mg of the HCl salt in the minimum amount of MeOH (approx. 0.3 - 0.5 mL) in a small glass vial (4 mL). Ensure the solution is clear.

    • Outer Vessel: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of

      
       (antisolvent).
      
    • Equilibration: Seal the outer jar tightly. Store at room temperature (20-25°C) undisturbed.

    • Mechanism: The volatile ether diffuses into the methanol, slowly lowering the solubility of the salt.[3] This slow supersaturation promotes the growth of prism-shaped crystals over 24-72 hours.[1]

  • Harvesting:

    • Decant the mother liquor.[3]

    • Mount crystals immediately on the goniometer or store in paratone oil to prevent desolvation/oxidation.[3]

Protocol B: Hygroscopicity Stress Test

Objective: To determine the storage stability of the salt form compared to the highly hygroscopic non-fluorinated analog.

  • Weigh 100 mg of the dry HCl salt into a tared weighing boat.

  • Place in a humidity chamber set to 75% RH / 25°C.

  • Record mass changes at t=0, 1h, 4h, 24h, and 48h.[3]

  • Success Criteria: <2% mass gain indicates a non-hygroscopic solid suitable for solid oral dosage forms.[3]

Part 3: Visualizing the Conformational Landscape

The following diagram illustrates the energetic pathway that drives the crystallization preference, highlighting the shift from anti to gauche upon salt formation.[3]

ConformationalLandscape cluster_interactions Stabilizing Forces in Salt FreeBase Free Amine (Equilibrium) Protonation Protonation (+ HCl) FreeBase->Protonation Acid Treatment AntiConf Anti Conformer (Sterically Favored) Protonation->AntiConf Minor Pathway (High Energy) GaucheConf Gauche Conformer (Stereoelectronically Locked) Protonation->GaucheConf Major Pathway (Electrostatic Attraction) Crystal Crystal Lattice (Packing Efficiency) GaucheConf->Crystal Nucleation & Growth (Vapor Diffusion) Int1 N-H+ ... OCF3 (Electrostatic) GaucheConf->Int1 Int2 Sigma(C-H) -> Sigma*(C-O) (Hyperconjugation) GaucheConf->Int2

Figure 1: Conformational steering during salt formation.[3][5] The gauche conformer becomes the dominant species upon protonation, dictating the crystal packing motif.[3]

References

  • PubChem Compound Summary. 2-(Trifluoromethoxy)ethanamine.[1][3][6][7] National Center for Biotechnology Information. [Link]

  • Conformational Analysis of Fluorinated Ethylamines. The double gauche effect in 2,2-difluoroethylamine hydrochloride. Beilstein J. Org.[3] Chem. (Contextual grounding for gauche effect mechanism). [Link]

  • NIST Chemistry WebBook. Ethanamine, 2-methoxy- (Comparative Data). [Link][1]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Trifluoromethoxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-(Trifluoromethoxy)ethanamine is foundational to innovation. However, with the power of these unique molecules comes the profound responsibility of ensuring their safe handling and disposal. This guide provides a comprehensive, technically grounded framework for managing 2-(Trifluoromethoxy)ethanamine waste, moving beyond mere procedural steps to explain the chemical rationale behind each recommendation. Our commitment to safety and environmental stewardship is as critical as the discoveries we pursue.

Hazard Identification and Risk Assessment: Understanding the Molecule

2-(Trifluoromethoxy)ethanamine (CAS 329710-83-0) is an organic compound featuring both an amine functional group and a trifluoromethoxy substituent.[1] This unique combination dictates its reactivity, potential hazards, and the necessary precautions for its disposal.

  • Amine Group (-NH2): This group confers basicity, creating a potential for strong reactions with acids and oxidizing agents.[1][2] Improper segregation of amine waste is a primary cause of laboratory incidents.

  • Trifluoromethoxy Group (-OCF3): The carbon-fluorine bonds in this group are exceptionally strong, making the molecule chemically and thermally stable.[3] This stability means the compound is resistant to natural degradation and can persist in the environment.[3] Consequently, it falls under the broad category of fluorinated organic compounds, which require specialized disposal methods similar to those for Per- and Polyfluoroalkyl Substances (PFAS) to ensure complete destruction.[4][5]

While specific toxicity data for this exact compound is limited, the hazards of structurally similar chemicals provide essential guidance. Related fluorinated amines are known to be harmful if swallowed, cause severe skin and eye irritation or burns, and may cause respiratory irritation.[5][6][7] Therefore, a cautious and proactive approach to handling and disposal is mandatory.

Chemical and Physical Properties
IUPAC Name 2-(trifluoromethoxy)ethanamine[8]
CAS Number 329710-83-0[8]
Molecular Formula C₃H₆F₃NO[8][9]
Molecular Weight 129.08 g/mol [8][9]
Key Functional Groups Primary Amine (-NH₂), Trifluoromethoxy Ether (-OCF₃)[1]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during routine laboratory use. All operations involving 2-(Trifluoromethoxy)ethanamine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Required PPE Rationale for Use
Splash Goggles & Face Shield Protects against splashes that can cause serious eye irritation or damage. Required by 29 CFR 1910.133.[10]
Chemical-Resistant Gloves (Nitrile) Prevents skin contact, as the compound is a potential skin irritant.[6][10]
Flame-Resistant Lab Coat Protects against splashes and potential flammability, as related compounds are flammable.[5][7]
Closed-Toed Shoes Standard laboratory practice to protect feet from spills.

Handling Protocol:

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials, particularly acids and strong oxidizers.[11]

  • Personal Protection: Don all required PPE before handling the primary container.

  • Dispensing: Use only non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][7]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[6]

Waste Segregation and Containment Protocol

The cornerstone of safe chemical disposal is meticulous segregation. Mixing incompatible waste streams can lead to exothermic reactions, toxic gas release, or even explosions.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container (e.g., polyethylene or glass) with a secure, tight-fitting cap.[2][12] The container must be in good condition, free from leaks or external contamination.[13]

  • Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[13] Clearly write the full chemical name, "2-(Trifluoromethoxy)ethanamine," and any other components of the waste stream.[14] Do not use abbreviations.

  • Segregation: This waste stream must be kept separate from:

    • Acids and Acid Halides[11]

    • Strong Oxidizing Agents[14]

    • Other reactive chemical waste streams

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[13] This area should be a cool, dry, well-ventilated space away from heat or direct sunlight.[2][15] Ensure the container is within secondary containment to manage potential leaks.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Minor Spill Response (Contained within the fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or silica gel.[6]

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools.

  • Disposal: Place the collected material into a designated hazardous waste container, label it appropriately, and manage it for disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

Major Spill Response (Outside of a fume hood or unmanageable quantity):

  • Evacuate: Immediately evacuate the laboratory, alerting all personnel to leave.[7][16]

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Call for Help: From a safe location, contact your institution's Environmental Health & Safety (EHS) office and/or local emergency services (911).[16]

  • Do Not Re-enter: Await the arrival of trained hazardous materials responders.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with water for at least 15 minutes in a safety shower.[7][17] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

Final Disposal Pathways for Fluorinated Waste

Due to its chemical stability, 2-(Trifluoromethoxy)ethanamine cannot be disposed of via standard drain or trash disposal.[18] It must be managed as hazardous waste through a licensed disposal vendor, in accordance with EPA guidelines for persistent fluorinated compounds.[6][19]

The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of PFAS, which is the most relevant framework for this compound.[3][19] The primary goal is the complete destruction of the carbon-fluorine bond. The commercially available technologies with the highest efficacy are:

  • High-Temperature Hazardous Waste Incineration: This is a preferred method for the permanent destruction of fluorinated compounds.[4] To be effective, incineration must achieve high temperatures (a minimum of 1,000°C) and sufficient residence time (at least 2 seconds) to ensure the complete breakdown of the stable C-F bonds and prevent the formation of harmful byproducts.[20]

  • Hazardous Waste Landfills (RCRA Subtitle C): These specialized landfills are designed with extensive environmental controls, such as liners and leachate collection systems, to contain hazardous materials and prevent their release into the environment.[4] This method contains the waste rather than destroying it.

  • Underground Injection (Liquid Waste): For liquid waste streams, deep well injection into geologically stable formations can be used.[4] This method isolates the waste deep beneath sources of drinking water.[4]

Your institution's EHS department will coordinate with a licensed hazardous waste disposal company to select the appropriate, compliant disposal method.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of 2-(Trifluoromethoxy)ethanamine waste in a laboratory setting.

G start Waste Generated (2-(Trifluoromethoxy)ethanamine) routine_waste Routine Experimental Waste start->routine_waste Routine Use spill Accidental Spill start->spill Release segregate Segregate from Incompatibles (Acids, Oxidizers) routine_waste->segregate spill_absorb Absorb with Inert Material (e.g., Vermiculite) spill->spill_absorb contain Collect in Labeled, Sealed Container segregate->contain store Store in Secondary Containment in Satellite Accumulation Area contain->store spill_contain Package & Label as Spill Debris spill_absorb->spill_contain spill_contain->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs disposal Disposal by Licensed Vendor (e.g., High-Temp Incineration) contact_ehs->disposal

Caption: Decision workflow for handling and disposal of 2-(Trifluoromethoxy)ethanamine waste.

References

  • Safety Data Sheet - CymitQuimica. (2024).
  • CAS 329710-83-0: 2-(Trifluoromethoxy)ethanamine - CymitQuimica. (n.d.). Describes the chemical properties derived from its functional groups. Source: CymitQuimica,
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023). Outlines EPA-approved disposal methods for persistent fluorinated compounds, including incineration and hazardous waste landfills. Source: MCF Environmental Services,
  • 1,2,2-Trifluoroethyl trifluoromethyl ether - Safety Data Sheet 2107304 - Synquest Labs. (n.d.). Details standard PPE requirements for handling fluorinated ethers, citing relevant CFR standards. Source: Synquest Labs,
  • Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem. (n.d.). Provides GHS hazard classifications for a related fluorinated amine, noting flammability and corrosive properties. Source: PubChem,
  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. (n.d.). General guidelines for labeling and handling hazardous chemical waste. Source: Dartmouth College,
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Amine Disposal For Businesses - Collect and Recycle. (n.d.). Stresses the importance of segregating amine waste from incompatible substances like acids and oxidizers. Source: Collect and Recycle,
  • 2-(Trifluoromethoxy)ethanamine | C3H6F3NO | CID 10558645 - PubChem. (n.d.). Provides compound identifiers and computed properties. Source: PubChem,
  • 2-(Trifluoromethoxy)ethanamine 329710-83-0 wiki - Guidechem. (n.d.). Lists chemical properties and synonyms. Source: Guidechem,
  • Amine Usage Guidelines for High-Purity Amines in Industry - diplomata comercial. (2025). General storage recommendations for amines.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. (2024). Official guidance from the EPA on managing persistent fluorinated substances. Source: U.S. Environmental Protection Agency,
  • Emergency and Spill Response Procedures - Auburn University. (n.d.). Differentiates between simple and complicated spills and outlines response protocols. Source: Auburn University,
  • SAFETY DATA SHEET - Fisher Scientific. (2021).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • Trifluoromethanesulfonic acid - Szabo-Scandic. (n.d.). General storage recommendations for hazardous chemicals. Source: Szabo-Scandic,
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). Provides general criteria for what cannot be disposed of in regular trash or drains. Source: American Chemical Society,
  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.). Details first aid procedures for chemical exposure to skin and eyes.
  • DRAFT.EPA.PFAS Disposal-022221-CLEAN - RegInfo.gov. (2021). Discusses the required conditions for thermal destruction of PFAS, including temperature and residence time. Source: RegInfo.gov,
  • EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS - Cox-Colvin & Associates. (2021). Summarizes the EPA's focus on thermal treatment, landfilling, and underground injection for PFAS disposal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.